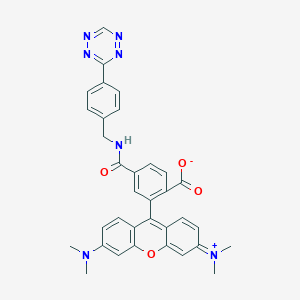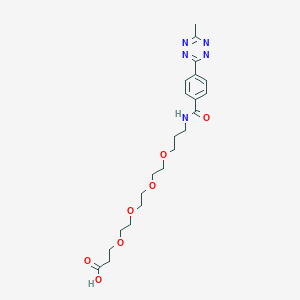
Me-Tz-PEG4-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tz-PEG4-COOH involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) derivative. The PEG derivative is then reacted with 4-methyl-1,2,4-triazole to form the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the formation and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Me-Tz-PEG4-COOH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazole group is replaced by other nucleophiles.
Inverse Electron Demand Diels-Alder Reactions: The tetrazine group in this compound reacts with trans-cyclooctene (TCO) groups in specific inverse electron demand Diels-Alder reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, tetrahydrofuran, and dimethyl formamide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with TCO groups results in the formation of stable bioconjugates .
Wissenschaftliche Forschungsanwendungen
Me-Tz-PEG4-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the bioavailability and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of Me-Tz-PEG4-COOH involves its ability to form stable bonds with other molecules through its tetrazine group. This property enables targeted chemical bonding in bioconjugation applications. The molecular targets and pathways involved include the specific interaction between the tetrazine group and TCO groups, leading to the formation of stable conjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Me-Tet-PEG4-COOH: Similar to Me-Tz-PEG4-COOH but features a tetrazine group instead of a triazole group.
COOH-PEG4-COOH: Another PEG derivative with carboxylic acid groups at both ends, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of a triazole group and a PEG linker, which provides it with distinct properties for bioconjugation and drug delivery applications. Its ability to undergo inverse electron demand Diels-Alder reactions with TCO groups sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-21(27-25-17)18-3-5-19(6-4-18)22(30)23-8-2-9-31-11-13-33-15-16-34-14-12-32-10-7-20(28)29/h3-6H,2,7-16H2,1H3,(H,23,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUZHHWRQHFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







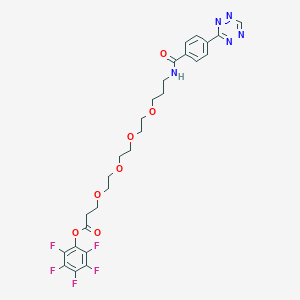
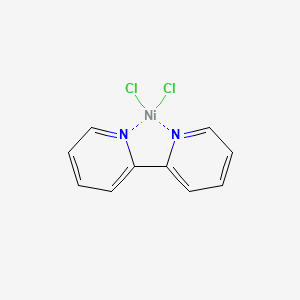
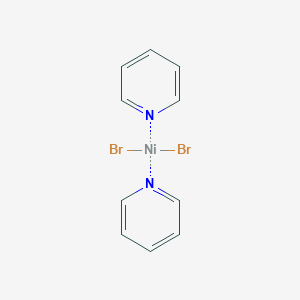
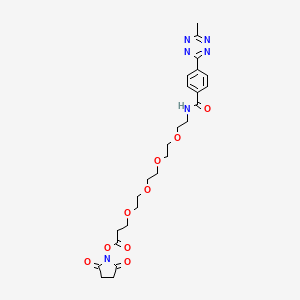

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)
